N-1,3,4-Thiadiazol-2-ylacetamide-d3
Description
Properties
Molecular Formula |
C₄H₂D₃N₃OS |
|---|---|
Molecular Weight |
146.19 |
Synonyms |
2-(Acetamido-d3)-1,3,4-thiadiazole; 2-(Acetamido-d3)-1,3,4-thiadiazole; 2-(Acetylamino-d3)-1,3,4-thiadiazole; NSC 4729-d3; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 1,3,4 Thiadiazol 2 Ylacetamide D3
Strategies for the Construction of the 1,3,4-Thiadiazole (B1197879) Ring System
The 1,3,4-thiadiazole ring is a prevalent scaffold in medicinally important compounds due to its aromatic nature and ability to participate in hydrogen bonding, contributing to its in vivo stability and interaction with biological targets. nih.govnih.gov The construction of this heterocyclic system is a cornerstone of the synthesis of N-1,3,4-Thiadiazol-2-ylacetamide-d3.
Cyclization Reactions and Precursor Selection for Thiadiazole Formation
The formation of the 1,3,4-thiadiazole ring is typically achieved through cyclization reactions, with the careful selection of precursors being paramount to the success of the synthesis. A common and efficient method involves the cyclization of thiosemicarbazides. sbq.org.br This process often begins with a nucleophilic attack of the nitrogen in thiosemicarbazide (B42300) on a carboxylic acid, followed by dehydration and subsequent intramolecular attack by the sulfur atom to form the heterocyclic ring. sbq.org.br
A variety of reagents can be employed to facilitate the cyclization process, including dehydrating agents like polyphosphate ester (PPE), which allows for a one-pot synthesis from a thiosemicarbazide and a carboxylic acid. encyclopedia.pub Other reagents such as trimethylsilyl (B98337) chloride (TMSCl) and p-toluenesulfonyl chloride (TsCl) have also been utilized. sbq.org.br Solid-phase synthesis techniques have also been developed, where a thiosemicarbazide resin undergoes desulfurative cyclization to yield polymer-bound 2-amido-5-amino-1,3,4-thiadiazole. nih.gov
Table 1: Common Precursors for 1,3,4-Thiadiazole Ring Synthesis
| Precursor | Description | Reference |
| Thiosemicarbazides | Widely used and efficient for forming the thiadiazole ring through cyclization with carboxylic acids or other electrophiles. | sbq.org.br |
| Acylhydrazines | Can be converted to thiosemicarbazides or dithiocarbazides as intermediates for thiadiazole synthesis. | sbq.org.br |
| Dithiocarbazates | Serve as precursors in multi-step syntheses of 1,3,4-thiadiazoles. | sbq.org.br |
| Thiosemicarbazones | Formed from the condensation of thiosemicarbazide and aldehydes, which can then be cyclized. | organic-chemistry.org |
| Arylhydrazides | Used in three-component reactions with sulfur and other reagents to form the thiadiazole ring. | rsc.org |
Functionalization at the C-2 Position with Acetamide (B32628) Moieties
Once the 1,3,4-thiadiazole ring is constructed, the next critical step is the introduction of the acetamide group at the C-2 position. A common strategy involves the initial synthesis of a 2-amino-1,3,4-thiadiazole (B1665364) intermediate. This amino group can then be acylated to introduce the desired acetamide moiety.
For example, 2-amino-5-mercapto-1,3,4-thiadiazole can be reacted with ethyl chloroacetate (B1199739) to yield an ester, which is subsequently treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. nih.gov This intermediate can then be further modified. Another approach involves the direct acylation of a 2-amino-1,3,4-thiadiazole with an appropriate acetylating agent. The reactivity of the amino group is crucial, and its modification can influence the biological activity of the final compound. nih.gov
Deuteration Techniques for Precision Labeling of this compound
The introduction of deuterium (B1214612) atoms at specific positions within a molecule requires precise and controlled chemical transformations. For this compound, the focus is on labeling the acetamide group.
Site-Specific Deuterium Incorporation Methods at the Acetamide Group
Achieving site-specific deuteration of the acetamide group necessitates the use of deuterated reagents or catalysts. One straightforward approach is to use a deuterated acetylating agent, such as deuterated acetic anhydride (B1165640) or acetyl-d3 chloride, to acylate the 2-amino-1,3,4-thiadiazole precursor. This ensures that the deuterium atoms are incorporated directly into the acetyl group of the acetamide.
Alternatively, hydrogen-deuterium (H/D) exchange reactions can be employed. rsc.org Electrochemical methods have been developed for the α-deuteration of amides under mild, neutral conditions. rsc.org This technique offers a powerful tool for molecular editing using electrons as traceless reagents. Another method involves the use of deuterated trifluoroacetic acid (CF3COOD) as both a solvent and a deuterium source for the H/D exchange of aromatic amides. nih.gov
Catalytic and Non-Catalytic Deuterium Exchange Methodologies in Thiadiazole Systems
Catalytic methods can facilitate the deuterium exchange process. Phase-transfer catalysis has been shown to be effective for hydrogen-deuterium exchange in thiazoles. psu.edursc.org This method can lead to high levels of deuteration (≥90%) and offers a practical route to specifically labeled thiazoles and other aromatics. psu.edu Various quaternary ammonium, phosphonium, and arsonium (B1239301) salts can be used as catalysts. psu.edursc.org
Ruthenium nanocatalysts have also been employed for the deuteration of N-heterocycles using D2 gas as the isotopic source. nih.gov This approach has proven effective for labeling complex molecules containing imidazole, triazole, and carbazole (B46965) substructures. nih.gov For thiadiazole systems, the choice of catalyst and reaction conditions is critical to achieve selective deuteration without compromising the integrity of the heterocyclic ring. Non-catalytic methods often rely on strong acids or bases in the presence of a deuterium source like D2O. For instance, exhaustive hydrogen-deuterium exchange can be carried out under basic conditions. nih.gov
Optimization of Reaction Conditions and Yields for this compound Synthesis
For the cyclization step, the selection of the base and solvent can significantly impact the reaction outcome. For example, in the synthesis of spiro[4.4]thiadiazole derivatives, the use of triethylamine (B128534) (TEA) as a base in dichloromethane (B109758) (CH2Cl2) at room temperature gave a 60% yield. researchgate.net Further optimization by screening different bases and solvents could lead to improved yields.
In the functionalization and deuteration steps, controlling the reaction time and temperature is crucial to prevent side reactions and ensure high levels of deuterium incorporation. For instance, in the deuteration of acetaminophen (B1664979) using CF3COOD, the reaction was conducted at 110°C. nih.gov The optimization process often involves a systematic study of various reaction parameters to identify the conditions that provide the best balance of yield, purity, and isotopic enrichment.
Green Chemistry Principles in Thiadiazole Synthesis
The integration of green chemistry principles into the synthesis of the 1,3,4-thiadiazole core structure is pivotal for developing environmentally benign and sustainable pharmaceutical manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. encyclopedia.pubresearchgate.net
Key green approaches in thiadiazole synthesis involve the use of safer reagents and solvents. Traditionally, the cyclization of thiosemicarbazide derivatives to form the 1,3,4-thiadiazole ring often employs harsh and toxic dehydrating agents like phosphorus oxychloride (POCl₃) or strong acids. acs.orgresearchgate.net Green alternatives focus on replacing these hazardous reagents. For instance, a one-pot synthesis method has been developed using polyphosphate ester (PPE) as a mild additive for the reaction between a thiosemicarbazide and a carboxylic acid, avoiding toxic additives. encyclopedia.pubepj-conferences.org
The choice of solvent is also a critical aspect of green synthesis. Water, being a non-toxic and non-flammable solvent, has been explored for these reactions. acs.org Metal-free synthesis conditions are another hallmark of green chemistry, avoiding the environmental and economic costs associated with metal catalysts. organic-chemistry.org
Table 1: Green Chemistry Approaches in 1,3,4-Thiadiazole Synthesis
| Green Principle | Conventional Method | Green Alternative | Key Advantages |
| Safer Reagents | Use of hazardous dehydrating agents like POCl₃, H₃PO₄. acs.orgresearchgate.net | Use of milder reagents like polyphosphate ester (PPE) or iodine (I₂). encyclopedia.pubacs.org | Reduced toxicity and safer handling. |
| Process Efficiency | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions. encyclopedia.pubnih.gov | Reduced solvent waste, energy consumption, and reaction time. |
| Solvent Choice | Use of volatile organic compounds (VOCs). | Use of water or solvent-free conditions. acs.orgacs.org | Environmentally benign, reduced pollution, and improved safety. |
| Catalysis | Use of heavy metal catalysts. | Metal-free or biocatalyst-based approaches. organic-chemistry.orgresearchgate.net | Avoids toxic metal contamination and simplifies purification. |
Microwave and Ultrasound-Assisted Synthetic Approaches
To accelerate chemical transformations and improve yields, modern synthetic chemistry has increasingly adopted energy-assisted methods like microwave (MW) irradiation and ultrasound. These techniques are considered green as they often lead to dramatically reduced reaction times, lower energy consumption, and cleaner reaction profiles compared to conventional heating methods. researchgate.netacs.org
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat rapidly and uniformly. This localized superheating can accelerate reaction rates by orders of magnitude. acs.orgorganic-chemistry.org For the synthesis of 1,3,4-thiadiazole derivatives, microwave irradiation has been successfully used to drive the cyclization reactions, often completing in minutes what would take hours with conventional refluxing. acs.orgorganic-chemistry.org This method not only speeds up the synthesis but also tends to produce higher yields and purer products, minimizing the formation of byproducts. organic-chemistry.org
Ultrasound-assisted synthesis, or sonochemistry, employs acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. acs.org This energy input can enhance mass transfer and accelerate reaction rates. The synthesis of thiazoles and thiadiazines has been effectively achieved under solvent-free conditions using ultrasonic irradiation, resulting in high yields, greater purity, and simpler workups. acs.orgresearchgate.net
Table 2: Comparison of Conventional vs. Assisted Synthesis of Thiadiazoles
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted | Ultrasound-Assisted |
| Reaction Time | Hours to days | Minutes | Minutes to hours |
| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) | High (localized cavitation energy) |
| Yield | Often moderate | Generally high to excellent acs.orgorganic-chemistry.org | Good to high acs.org |
| Purity | Variable, may require extensive purification | Often higher, with fewer byproducts organic-chemistry.org | High purity, simple workup acs.org |
| Conditions | High bulk temperatures | Can be performed at controlled temp/pressure | Often at ambient temperature, solvent-free acs.org |
Purification and Isolation Methodologies for Deuterated Thiadiazole Acetamides
The final and critical stage in the synthesis of this compound is its purification and isolation. The goal is to obtain the target molecule with high chemical and isotopic purity, free from starting materials, reagents, solvents, and byproducts. The synthesis of the target compound itself would typically involve the acylation of the precursor, 2-amino-1,3,4-thiadiazole, with a deuterated acetylating agent, such as acetyl-d3 chloride or acetic-d3 acid, often in the presence of a base.
The purification of deuterated compounds generally relies on standard chromatographic and crystallization techniques. nih.govacs.org It is important to note that these methods separate the desired deuterated product from other chemical entities, not from its non-deuterated (protio) counterpart, as isotopic mixtures are typically inseparable using common purification techniques. nih.gov Therefore, high isotopic enrichment is ensured by using highly deuterated starting materials. nih.gov
Column Chromatography: Flash column chromatography over silica (B1680970) gel is a widely used method for purifying thiadiazole and thiazole (B1198619) derivatives. nih.govacs.orgnih.gov The crude reaction mixture is loaded onto a silica gel column, and a solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is passed through. nih.govnih.gov By gradually increasing the polarity of the eluent, compounds are separated based on their affinity for the silica stationary phase. The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent (mother liquor). The purified crystals are then collected by filtration. The choice of solvent is critical for successful recrystallization.
Characterization: Following purification, the structure and purity of this compound are confirmed using a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure, with the absence or significant reduction of a signal in the methyl region of the ¹H NMR spectrum confirming deuteration. nih.gov Mass Spectrometry (MS) is used to verify the molecular weight, which will be higher than the non-deuterated analog, confirming the incorporation of deuterium atoms. encyclopedia.pub Elemental analysis provides the elemental composition of the pure compound. nih.gov
Table 3: Common Purification and Characterization Techniques
| Technique | Purpose | Description |
| Flash Column Chromatography | Purification | Separation of the target compound from impurities based on polarity. Eluent systems like hexane/ethyl acetate are common for thiadiazole derivatives. nih.govnih.gov |
| Recrystallization | Purification | Purification of the solid product based on differences in solubility at varying temperatures. |
| Thin Layer Chromatography (TLC) | Monitoring | Rapidly monitors reaction progress and assesses the purity of column fractions. |
| NMR Spectroscopy | Structure & Purity Confirmation | Confirms the covalent structure and the successful incorporation of deuterium (e.g., disappearance of the acetyl methyl peak in ¹H NMR). nih.gov |
| Mass Spectrometry (MS) | Identity Confirmation | Determines the molecular weight, confirming the mass increase due to deuterium atoms. encyclopedia.pub |
| Elemental Analysis | Purity Confirmation | Verifies the elemental composition (C, H, N, S) of the final compound. nih.gov |
Elucidation of Reaction Mechanisms and Chemical Reactivity of N 1,3,4 Thiadiazol 2 Ylacetamide D3
Mechanistic Investigations of 1,3,4-Thiadiazole (B1197879) Ring Transformations and Derivatization
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. chemicalbook.com Its aromaticity contributes to its relative stability, particularly in acidic conditions. mdpi.com However, the ring is susceptible to cleavage in the presence of strong bases. mdpi.comnih.gov The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides or related compounds. sbq.org.brsci-hub.storganic-chemistry.org
The 1,3,4-thiadiazole ring is characterized as an electron-deficient system. chemicalbook.commdpi.com This is due to the electron-withdrawing nature of the two nitrogen atoms, which reduces the electron density at the carbon atoms in the 2 and 5 positions. chemicalbook.comnih.gov Consequently, these positions are generally inert to electrophilic substitution but are highly susceptible to nucleophilic attack. chemicalbook.commdpi.comresearchgate.net Halogenated 1,3,4-thiadiazoles, for instance, readily undergo nucleophilic substitution at the halogenated carbon. nih.gov
Table 1: Reactivity of the 1,3,4-Thiadiazole Ring
| Position | Type of Attack Favored | Rationale |
|---|---|---|
| C2 and C5 | Nucleophilic | Electron-deficient due to the inductive effect of adjacent nitrogen and sulfur atoms. chemicalbook.comnih.gov |
The acetamide (B32628) linkage in N-1,3,4-Thiadiazol-2-ylacetamide-d3 introduces its own set of reactive properties. Amides can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine (or their conjugate acid/base forms). patsnap.comlibretexts.org
Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. patsnap.com
Base-catalyzed (or base-promoted) hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon. patsnap.comyoutube.com This leads to the formation of a tetrahedral intermediate which then breaks down. youtube.com
Deuterium (B1214612) Isotope Effects in Chemical Reactions Involving this compound
The replacement of protium (B1232500) (¹H) with deuterium (²H or D) in the acetamide group of this compound can lead to observable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org KIEs are powerful tools for elucidating reaction mechanisms. libretexts.orglibretexts.orglibretexts.org The effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy. libretexts.org
Kinetic isotope effects are classified as primary or secondary. nih.gov
Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orglibretexts.orgnumberanalytics.com For reactions involving the breaking of a C-H/C-D bond, the rate constant for the hydrogen-containing compound (kH) is typically larger than that for the deuterium-containing compound (kD), resulting in a kH/kD ratio greater than 1 (a "normal" KIE). libretexts.org The magnitude of the PKIE can provide insight into the transition state structure. princeton.edu
Secondary Kinetic Isotope Effect (SKIE): This occurs when the bond to the isotopically substituted atom is not broken in the rate-determining step. libretexts.orgwikipedia.org SKIEs are generally smaller than PKIEs but can still provide valuable mechanistic information. princeton.eduwikipedia.org They can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org For example, changes in hybridization at the carbon atom bearing the isotope can lead to SKIEs. A change from sp³ to sp² hybridization often results in a normal SKIE, while a change from sp² to sp³ can lead to an inverse SKIE. epfl.ch
Table 2: Types of Kinetic Isotope Effects
| Type | Description | Typical kH/kD Value |
|---|---|---|
| Primary (PKIE) | Bond to isotope is broken/formed in the rate-determining step. libretexts.orglibretexts.org | > 1 (normal) libretexts.org |
When a reaction is carried out in a deuterated solvent, such as D₂O, instead of a protic solvent like H₂O, a solvent isotope effect (SIE) may be observed. chem-station.comnumberanalytics.com This effect can arise if the solvent is directly involved in the reaction, acts as a catalyst, or if there is rapid hydrogen exchange between the substrate and the solvent. libretexts.orgchem-station.com
The transfer of a proton or deuteron (B1233211) in the rate-limiting step often leads to a normal SIE (kH₂O/kD₂O > 1). nih.gov However, inverse SIEs (kH₂O/kD₂O < 1) can also occur, for example, when there is a pre-equilibrium step before the rate-limiting step. chem-station.comnih.gov The study of SIEs is a valuable tool for investigating reaction mechanisms, particularly in enzyme-catalyzed reactions. numberanalytics.comnih.gov
Stability and Degradation Pathways of this compound under Controlled Conditions
The stability of this compound will be influenced by the inherent stabilities of the 1,3,4-thiadiazole ring and the acetamide linkage. The 1,3,4-thiadiazole ring is known to be stable in acidic media but can undergo ring cleavage under basic conditions. chemicalbook.commdpi.com The acetamide group is susceptible to hydrolysis, which can be catalyzed by acid or base. libretexts.org
Therefore, under controlled acidic conditions, the primary degradation pathway is likely to be the hydrolysis of the acetamide linkage, leaving the thiadiazole ring intact. Conversely, under basic conditions, both hydrolysis of the acetamide and cleavage of the thiadiazole ring are possible degradation pathways. The presence of the deuterium atoms in the acetamide group is not expected to fundamentally change these degradation pathways, but it may affect the rates at which they occur due to kinetic isotope effects. Photodegradation is another potential pathway, as has been observed for some metal complexes of thiadiazole derivatives. researchgate.net
Computational Chemistry and Theoretical Studies on N 1,3,4 Thiadiazol 2 Ylacetamide D3
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. These methods have been widely applied to study thiadiazole derivatives, providing a theoretical framework to understand their behavior at a molecular level.
DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and determine the physiochemical properties of 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Such calculations are essential for understanding the structural and electronic characteristics of these compounds. For instance, studies on similar thiadiazole structures have shown that the 1,3,4-thiadiazole ring is planar. acs.org Theoretical calculations on 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole (B1210528) moiety have been performed at the B3LYP/6-31G(d,p) level to optimize geometry and analyze frontier orbital energies and atomic net charges, which helps in understanding structure-activity relationships. mdpi.com
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. dergipark.org.tr For thiadiazole systems, HOMO and LUMO orbitals are often distributed across the entire molecule, with significant contributions from the sulfur and nitrogen atoms, indicating their capacity to participate in electron transfer processes. jchemlett.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. mdpi.com These maps are used to predict how a molecule will interact with other molecules, with red regions indicating negative electrostatic potential (electron-rich) and blue regions indicating positive electrostatic potential (electron-poor). mdpi.com In thiadiazole derivatives, the nitrogen atoms of the ring and the oxygen atom of the acetamide (B32628) group are typically regions of negative potential, making them likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the acetamide group are regions of positive potential, suitable for nucleophilic attack and hydrogen bond donation. mdpi.comsemanticscholar.org
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Representative Thiadiazole Derivatives (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-amino-1,3,4-thiadiazole (B1665364) | -6.8 | -1.5 | 5.3 |
| 2-methyl-1,3,4-thiadiazole | -6.5 | -1.2 | 5.3 |
| 2,5-dimethyl-1,3,4-thiadiazole | -6.3 | -1.0 | 5.3 |
Note: Data is illustrative and based on general findings for thiadiazole derivatives, not specifically for N-1,3,4-Thiadiazol-2-ylacetamide-d3.
Transition state modeling is a computational technique used to study the energy barriers and mechanisms of chemical reactions. For this compound, the presence of deuterium (B1214612) atoms in the acetyl group can influence reaction pathways, particularly those involving the cleavage of a C-H or C-D bond. This is known as the kinetic isotope effect.
Theoretical models can be used to calculate the vibrational frequencies of the transition state, and the difference in zero-point energy between the deuterated and non-deuterated compounds can be used to predict the magnitude of the kinetic isotope effect. The imaginary frequency of the transition state corresponds to the motion along the reaction coordinate. aip.org For reactions involving the deuterium atoms on the acetamide methyl group, computational modeling can elucidate how deuteration affects the stability of the transition state and, consequently, the reaction rate. For instance, in reactions where a C-H bond is broken in the rate-determining step, the corresponding C-D bond breakage will generally be slower due to the higher vibrational energy of the C-D bond.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction in In Silico Models
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.
Thiadiazole derivatives have been shown to interact with a wide range of biological targets, and molecular docking is frequently used to identify their putative binding sites. researchgate.net For example, docking studies have revealed that thiadiazole derivatives can bind to the active sites of enzymes such as carbonic anhydrase, Abl kinase, and histone deacetylases. researchgate.net The binding is often stabilized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. The sulfur and nitrogen atoms of the thiadiazole ring, as well as the carbonyl oxygen and amide nitrogen of the acetamide group, are often key players in these interactions.
Molecular docking simulations on 1,3,4-thiadiazole derivatives have identified key interactions with various enzymes. For instance, interactions with the tubercular ThyX enzyme have been shown to involve hydrogen bonds and Pi-electron cloud interactions with residues like Arg 95, Cys 43, His 69, and Arg 87. nih.gov In another study, docking of thiadiazole derivatives into the active site of the Akt enzyme revealed that π-π interactions, hydrogen bonds, and salt-bridge formation were responsible for the observed affinity. nih.gov
The conformation of a ligand plays a crucial role in its ability to bind to a target. Conformational analysis of acetamide derivatives reveals that rotation around the C-N amide bond is restricted, leading to planar cis and trans conformers, with the trans conformation being significantly more stable. researchgate.net Computational methods can predict the preferred conformations of this compound and how these conformations might change upon binding to a target.
Binding mode prediction through molecular docking suggests that the acetamide moiety can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). nih.gov Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode and the key interactions that maintain it. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, offering a more detailed picture of the interaction.
Table 2: Predicted Interactions of a Representative Thiadiazole-Acetamide Ligand with a Putative Enzyme Active Site
| Interaction Type | Ligand Atom(s) Involved | Enzyme Residue(s) Involved |
| Hydrogen Bond | Amide N-H | Aspartic Acid (Side Chain O) |
| Hydrogen Bond | Carbonyl C=O | Serine (Side Chain OH) |
| Hydrophobic | Thiadiazole Ring | Leucine, Valine (Side Chains) |
| π-π Stacking | Thiadiazole Ring | Phenylalanine (Aromatic Ring) |
Note: This table is a generalized representation based on typical interactions observed for similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Thiadiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.
For thiadiazole derivatives, QSAR studies have been successfully employed to predict various biological activities, including anticancer and antimicrobial effects. ymerdigital.comnih.gov These models are typically built using a set of molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Multiple Linear Regression (MLR) is a common statistical method used to develop QSAR models. researchgate.net
A typical QSAR study on thiadiazole derivatives involves calculating a range of molecular descriptors for a series of compounds with known biological activity. nih.gov These descriptors can include parameters like molecular weight, logP (a measure of lipophilicity), molar refractivity, and various electronic and topological indices. Statistical methods are then used to identify the descriptors that are most correlated with the biological activity and to build a predictive model. The robustness of the QSAR model is assessed through various validation techniques. ymerdigital.com
Prediction of Spectroscopic Parameters via Computational Models for this compound
The prediction of spectroscopic parameters for this compound and related compounds is predominantly achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely employed method. dergipark.org.tr These theoretical analyses allow for the calculation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. dergipark.org.trmdpi.com The accuracy of these predictions is often validated by comparing the theoretical results with experimental data, with studies on similar 1,3,4-thiadiazole derivatives showing a high degree of correlation. dergipark.org.tr
Computational models can elucidate the electronic and chemical properties of the molecule, which in turn govern its spectroscopic behavior. dergipark.org.tr For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the electronic transitions observed in UV-Vis spectroscopy. dergipark.org.tr Theoretical calculations have been successfully used to determine the influence of different substituents on the UV-Vis absorption spectra of 1,3,4-thiadiazole-containing azo dyes. mdpi.com
Predicted Spectroscopic Data
The following tables represent the types of spectroscopic parameters that can be predicted for this compound using computational models like DFT. While specific experimental or fully calculated data for the deuterated compound is not publicly available, the data presented is illustrative of the parameters derived from computational studies on analogous 1,3,4-thiadiazole structures.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Predicted Chemical Shift (ppm) |
| NH | 10.5 - 12.3 |
| CH (thiadiazole ring) | 8.0 - 8.5 |
| CD₃ (deuterated methyl) | 2.1 - 2.5 (Residual protio signal) |
Note: The chemical shifts are influenced by the solvent and the specific computational method and basis set used. The NH proton is often observed as a broad singlet.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (amide) | 165 - 170 |
| C (thiadiazole ring, adjacent to N) | 155 - 165 |
| C (thiadiazole ring, adjacent to S) | 145 - 155 |
| CD₃ (deuterated methyl) | 20 - 25 |
Table 3: Predicted Major IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3100 - 3300 |
| C=O Stretch (amide I) | 1680 - 1720 |
| C=N Stretch (thiadiazole ring) | 1600 - 1650 |
| C-S Stretch (thiadiazole ring) | 650 - 750 |
The comparison between theoretically calculated and experimentally obtained spectra for related non-deuterated 1,3,4-thiadiazole derivatives has shown excellent correlation, indicating the reliability of computational methods in predicting the spectroscopic properties of this class of compounds. dergipark.org.tr These computational studies are instrumental in the structural elucidation and characterization of novel 1,3,4-thiadiazole derivatives. dergipark.org.trmdpi.com
Mechanistic Biological Investigations of N 1,3,4 Thiadiazol 2 Ylacetamide D3 and Analogues in Non Human Systems
In Vitro Enzyme Inhibition Studies and Kinetic Analysis
The 1,3,4-thiadiazole (B1197879) scaffold is a prominent feature in a multitude of enzyme inhibitors, targeting a diverse range of enzyme families. nih.gov These derivatives have been shown to interfere with critical biological pathways by inhibiting enzymes essential for pathogen survival or aberrant cell proliferation. nih.govnih.gov
Derivatives of 1,3,4-thiadiazole have demonstrated significant inhibitory activity against several classes of enzymes, with inhibition constants often in the nanomolar to micromolar range.
Carbonic Anhydrase (CA) Inhibition: A series of 1,3,4-thiadiazole-based heterocyclic mercaptans were assayed against human (h) carbonic anhydrase isozymes hCA I, hCA II, and the tumor-associated hCA IX. nih.gov The thiadiazole derivatives were generally more potent than their triazole counterparts. nih.gov Inhibition constants (Ki) varied widely depending on the specific substitutions, with values against hCA I ranging from 97 nM to 548 µM, against hCA II from 7.9 µM to 618 µM, and against hCA IX from 9.3 µM to 772 µM. nih.gov Notably, 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol was identified as a highly selective hCA I inhibitor, with a Ki of 97 nM. nih.gov Another study on bis-sulfonamides incorporating the 1,3,4-thiadiazole ring found them to be efficient inhibitors of hCA II and hCA IX, with Ki values in the ranges of 21–129 nM and 23–79 nM, respectively. mdpi.comnih.gov
Kinase Inhibition: The 1,3,4-thiadiazole nucleus is a key component in the development of kinase inhibitors for anticancer research. nih.gov One derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, was found to selectively inhibit the Abl protein kinase with an IC50 value of 7.4 µM. nih.govnih.gov Other derivatives have been developed as micromolar inhibitors of focal adhesion kinase (FAK) and have shown potential against c-Src/Abl tyrosine kinase. nih.govnih.gov
Hydrolase Inhibition: Research has also explored 1,3,4-thiadiazole-bearing Schiff base analogues as inhibitors of α-glucosidase, a hydrolase involved in carbohydrate digestion. nih.govacs.org Several of these compounds exhibited potent inhibition, with IC50 values ranging from 1.10 µM to 18.10 µM, significantly outperforming the standard drug, acarbose (B1664774) (IC50 of 11.50 ± 0.30 μM). nih.govacs.org Additionally, derivatives of nih.govacs.orgtriazolo[3,4-b] nih.govnih.govacs.orgthiadiazole have been identified as powerful urease inhibitors, with IC50 values as low as 0.87 µM. nih.gov
| Compound Class/Derivative | Target Enzyme | Inhibition Value (IC50/Ki) | Reference |
|---|---|---|---|
| 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | Carbonic Anhydrase I (hCA I) | 97 nM (Ki) | nih.gov |
| Bis-sulfonamide 1,3,4-thiadiazoles | Carbonic Anhydrase IX (hCA IX) | 23–79 nM (Ki) | mdpi.comnih.gov |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl Kinase | 7.4 µM (IC50) | nih.govnih.gov |
| 1,3,4-Thiadiazole-bearing Schiff base analogues | α-Glucosidase | 1.10 - 2.20 µM (IC50) | nih.govacs.org |
| nih.govacs.orgtriazolo[3,4-b] nih.govnih.govacs.orgthiadiazole derivative (6a) | Urease | 0.87 µM (IC50) | nih.gov |
The mechanisms by which 1,3,4-thiadiazole analogues inhibit enzymes are diverse and depend on both the target enzyme and the compound's specific structure.
For carbonic anhydrases, inhibition typically involves the interaction of the thiadiazole moiety or associated functional groups with the zinc ion in the enzyme's active site. nih.gov The thiol group, for instance, can act as a zinc-binding function, though it is generally less effective than the sulfonamide group for inhibiting CA II and CA IX. nih.gov
In the case of kinases, inhibition often occurs through competition with ATP at its binding pocket. nih.gov A series of 5-aryl substituted 1,3,4-thiadiazole-2-amine derivatives were specifically developed to target the ATP-binding site of focal adhesion kinase (FAK). nih.gov Similarly, Western blot analysis has confirmed that certain 1,3,4-thiadiazole hybrids can inhibit the phosphorylation of EGFR and HER-2, key receptor tyrosine kinases. nih.gov
Kinetic analysis of the most potent nih.govacs.orgtriazolo[3,4-b] nih.govnih.govacs.orgthiadiazole derivative against urease revealed a competitive type of inhibition, indicating that the compound vies with the substrate for the active site. nih.gov For other enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), 1,3,4-thiadiazole-2-amine derivatives act as inhibitors, which is crucial for halting the de novo synthesis of guanosine (B1672433) nucleotides required for cell proliferation. nih.gov
Receptor Binding Assays and Ligand-Target Specificity Studies (e.g., GPCRs, Nuclear Receptors)
While much of the research on 1,3,4-thiadiazoles focuses on enzyme inhibition, studies also indicate their potential to interact with various receptors. The ability of these mesoionic compounds to cross cellular membranes makes them good candidates for targeting intracellular receptors, including nuclear receptors. nih.gov Molecular docking studies have been employed to predict the binding of these ligands to target proteins. For example, a docking experiment predicted that compound 2g, a 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivative, could form a hydrogen bond with Glu66 in the αC-helix of a target kinase. mdpi.com The predicted binding energy was favorable, suggesting a strong interaction. mdpi.com However, specific, comprehensive receptor binding assays for N-1,3,4-Thiadiazol-2-ylacetamide-d3 or its close analogues against panels of GPCRs or nuclear receptors are not extensively detailed in the reviewed literature.
Direct biophysical analysis of the binding between 1,3,4-thiadiazole analogues and their protein targets is an emerging area. While computational methods like molecular docking are frequently used to hypothesize binding modes and energies, the application of techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is less commonly reported in the available literature for this specific class of compounds. mdpi.com These techniques would be invaluable for confirming the direct binding interactions, determining thermodynamic parameters (for ITC), and measuring the kinetics (kon/koff rates for SPR) of ligand-receptor interactions, thereby validating and refining the predictions from in silico models.
Cellular Pathway Modulation Studies in Non-Human Cell Lines (e.g., microbial, insect, specific mammalian research lines)
The biological effects of 1,3,4-thiadiazole derivatives have been extensively studied in various non-human cell lines, revealing their ability to modulate critical cellular pathways, leading to antimicrobial or cytotoxic effects. nih.govgoogle.comnih.gov
Studies in microbial systems have demonstrated the antibacterial activity of these compounds. For example, 2-amino-1,3,4-thiadiazole (B1665364) was found to be effective for the selective elimination of bacteria such as Salmonella senftenberg, Bacillus cereus, Staphylococcus aureus, and Enterococcus faecium. bibliotekanauki.pl Other derivatives showed inhibitory effects against Klebsiella pneumoniae, Staphylococcus hominis, and Staphylococcus epidermidis. rsc.org In a vancomycin-resistant Enterococcus (VRE) gut decolonization model in mice, 1,3,4-thiadiazole carbonic anhydrase inhibitors significantly reduced the VRE bioburden in the ileum and cecum. nih.gov
In cancer research, various mammalian research cell lines have been used. A study using LoVo (colon carcinoma) and MCF-7 (breast cancer) cell lines showed that a novel 1,3,4-thiadiazole derivative, 2g, exhibited potent anti-proliferative effects with an IC50 value of 2.44 µM against LoVo cells. nih.gov Other derivatives have been tested against MCF-7 and MDA-MB-231 (breast cancer) cell lines, showing that their cytotoxic activity was consistently weaker against normal fibroblast cell lines, indicating a degree of selectivity for cancer cells. nih.govmdpi.com These compounds were shown to inhibit DNA biosynthesis and induce apoptosis. mdpi.com
The modulation of cellular pathways by 1,3,4-thiadiazole analogues is reflected in significant changes at the gene and protein expression levels.
RNA sequencing (RNAseq) analysis was performed on HeLa and PC-3 cancer cell lines treated with potent 1,3,4-thiadiazole derivatives. nih.gov This revealed hundreds of differentially expressed genes (DEGs) at various time points. For instance, treatment of HeLa cells with one compound for 6 hours resulted in 282 DEGs, and after 18 hours, 331 DEGs were detected. nih.gov
At the protein level, investigations have focused on pathways related to apoptosis and cell cycle control. In silico studies predicted, and biological assays confirmed, that the anticancer properties of some 1,3,4-thiadiazole derivatives are likely connected to the activation of Caspase 3 and Caspase 8, as well as the activation of BAX proteins, which are key players in the apoptotic cascade. nih.govmdpi.com Furthermore, Western blot analyses have demonstrated the ability of specific derivatives to inhibit the phosphorylation of key signaling proteins like EGFR and HER-2, thereby blocking downstream growth signals. nih.gov In antifungal research, it was found that a target compound could alter the permeability of the cell membrane and impact the synthesis of nucleic acids and proteins in P. cucumeris, ultimately leading to hyphal death. acs.org
Interrogation of Signal Transduction Cascades
While specific studies on the deuterated compound this compound are not extensively available in the public domain, the biological activities of its non-deuterated parent compound and other 1,3,4-thiadiazole derivatives provide insights into their potential mechanisms of action. Research has shown that 1,3,4-thiadiazole derivatives can modulate various signal transduction pathways, which are crucial for cell growth, proliferation, and survival.
One significant pathway that has been investigated is the extracellular signal-regulated kinase (ERK) pathway. A study on a 2-amino-1,3,4-thiadiazole derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), in human non-small lung carcinoma cells (A549) revealed its inhibitory effect on the ERK1/2 pathway. nih.gov This inhibition was associated with cell cycle arrest in the G0/G1 phase, suggesting a mechanism that curtails uncontrolled cell proliferation. nih.gov The study also noted an increase in the expression of p27/Kip1, a cyclin-dependent kinase inhibitor, which further supports the observed cell cycle arrest. nih.gov
Furthermore, some 1,3,4-thiadiazole derivatives have been identified as inhibitors of protein kinases such as BRAF and VEGFR-2, which are key components of signaling cascades that drive tumor growth and angiogenesis. mdpi.com For instance, certain benzothiazole (B30560) derivatives bearing a 1,3,4-thiadiazole moiety have demonstrated dual inhibitory activity against both BRAF and VEGFR-2 kinases. mdpi.com Molecular modeling studies have indicated that these compounds can bind to the active sites of these kinases, interfering with their function and, consequently, the downstream signaling pathways. mdpi.com This interference can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. mdpi.com
The mesoionic nature of the 1,3,4-thiadiazole ring is believed to facilitate the crossing of cellular membranes and interaction with biological targets like proteins and DNA. nih.govnih.govmdpi.com This characteristic, coupled with its role as a bioisostere of pyrimidine, suggests that 1,3,4-thiadiazole derivatives could interfere with DNA replication processes. nih.gov
While these findings pertain to analogues, they provide a strong basis for hypothesizing that this compound could exhibit similar activities. The introduction of deuterium (B1214612) is not expected to alter the fundamental mechanism of action but may influence the compound's metabolic stability and pharmacokinetics.
Investigation of Antimicrobial or Antifungal Mechanisms in Model Organisms (e.g., E. coli, S. aureus, C. albicans)
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govnih.govasianpubs.org Derivatives of this heterocyclic system have demonstrated a broad spectrum of activity against various pathogenic microorganisms.
A primary mechanism of action for many 1,3,4-thiadiazole derivatives against fungi, particularly Candida albicans, involves the disruption of cell wall and membrane integrity. nih.govnih.gov The fungal cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress.
Studies on certain 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives have shown that these compounds can cause significant morphological changes in C. albicans, including the formation of giant cells and flocculation. nih.govnih.gov These treated cells exhibit reduced osmotic resistance and leakage of protoplasmic content, indicating a compromised cell wall. nih.govnih.gov Further analysis has revealed an uneven distribution of chitin (B13524) and β(1→3) glucan, key components of the fungal cell wall. nih.gov Spectroscopic studies suggest that these derivatives may weaken the interactions between β(1→3) and β(1→6) glucans, leading to impaired cell wall integrity. nih.govnih.gov
In bacteria, the cell wall is also a target for 1,3,4-thiadiazole derivatives. The peptidoglycan layer in both Gram-positive and Gram-negative bacteria is essential for their survival, and damage to this layer can lead to cell death. nih.gov Scanning electron microscopy studies of S. aureus and E. coli treated with a potent 1,3,4-thiadiazole derivative have shown noticeable destruction of the microbial cell walls. tandfonline.com The mesoionic character of the 1,3,4-thiadiazole ring is thought to enhance the ability of these compounds to penetrate the cell wall and interact with intracellular targets. nih.gov
Table 1: Effects of 1,3,4-Thiadiazole Derivatives on Microbial Cell Wall/Membrane
| Model Organism | Observed Effects | Reference |
| Candida albicans | Disruption of cell wall biogenesis, formation of giant cells, reduced osmotic resistance, uneven chitin and β(1→3) glucan distribution. nih.govnih.gov | nih.govnih.gov |
| Staphylococcus aureus | Destruction of the cell wall observed via scanning electron microscopy. tandfonline.com | tandfonline.com |
| Escherichia coli | Destruction of the cell wall observed via scanning electron microscopy. tandfonline.com | tandfonline.com |
In addition to disrupting the cell envelope, 1,3,4-thiadiazole derivatives can also exert their antimicrobial effects by interfering with essential intracellular processes such as nucleic acid and protein synthesis.
The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. nih.govmdpi.com This structural similarity suggests that these compounds could interfere with DNA and RNA synthesis by acting as fraudulent-nucleotides, thereby disrupting the replication and transcription processes. nih.gov Some studies have shown that 1,3,4-thiadiazole derivatives can bind to DNA. rsc.orgnih.gov
Furthermore, some 1,3,4-thiadiazole derivatives have been shown to inhibit specific enzymes involved in microbial metabolism. For example, molecular docking studies have suggested that certain 1,3,4-thiadiazole derivatives can bind to and inhibit dihydropteroate (B1496061) synthase in both S. aureus and E. coli. tandfonline.com This enzyme is crucial for the synthesis of folic acid, a precursor for nucleotide synthesis.
In the context of antifungal activity, some 1,3,4-thiadiazole derivatives are proposed to inhibit ergosterol (B1671047) biosynthesis. fao.orgnih.gov Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to increased membrane permeability and cell death. nih.gov Docking studies have indicated that these compounds can interact with the fungal 14-α-sterol demethylase enzyme, a key enzyme in the ergosterol biosynthesis pathway. fao.orgnih.gov
Table 2: Investigated Mechanisms of Nucleic Acid and Protein Synthesis Inhibition by 1,3,4-Thiadiazole Analogues
| Mechanism | Target Organism(s) | Supporting Evidence | Reference |
| Interference with DNA replication | General (due to bioisosterism with pyrimidine) | Structural similarity to pyrimidine. nih.govmdpi.com | nih.govmdpi.com |
| Inhibition of Dihydropteroate Synthase | S. aureus, E. coli | Molecular docking studies. tandfonline.com | tandfonline.com |
| Inhibition of Ergosterol Biosynthesis | Candida species | Ergosterol quantification assays and docking studies on 14-α-sterol demethylase. fao.orgnih.gov | fao.orgnih.gov |
Role of Deuteration in Tracing Metabolic Pathways and Compound Distribution in Non-Human Biological Systems (e.g., in vitro metabolism, animal models for pharmacokinetic research)
Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a valuable tool in drug discovery and development for investigating the metabolic fate of a compound. nih.govjuniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect" where the rate of metabolic reactions involving the cleavage of this bond is slowed down. nih.govnih.gov This property makes deuterated compounds like this compound useful for tracing metabolic pathways and understanding compound distribution in non-human biological systems.
In animal models for pharmacokinetic research, deuterated compounds are instrumental in determining parameters such as absorption, distribution, metabolism, and excretion (ADME). By administering the deuterated and non-deuterated compounds simultaneously or in separate studies, researchers can track the fate of each molecule. nih.gov This can reveal how deuteration affects key pharmacokinetic parameters like maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), and clearance. dovepress.comnih.gov For instance, studies have shown that deuteration can lead to a significant increase in AUC and Cmax, and a reduction in clearance, indicating a longer half-life and greater systemic exposure of the drug. dovepress.comnih.gov
Table 3: Applications of Deuteration in Non-Human Biological Systems
| Application | System | Information Gained | Reference |
| Metabolic Pathway Identification | In vitro liver microsomes | Identification of primary metabolic sites, understanding metabolic switching. juniperpublishers.comnih.govdovepress.com | juniperpublishers.comnih.govdovepress.com |
| Pharmacokinetic Profiling | Animal models (e.g., rats) | Determination of Cmax, AUC, clearance, half-life, and overall systemic exposure. dovepress.comnih.gov | dovepress.comnih.gov |
| Tissue Distribution Analysis | Animal models | Assessment of compound penetration into various tissues and organs, including the brain. nih.gov | nih.gov |
Broader Academic Applications and Future Research Trajectories for N 1,3,4 Thiadiazol 2 Ylacetamide D3
Potential as a Mechanistic Probe in Chemical Biology
The incorporation of deuterium (B1214612) in N-1,3,4-Thiadiazol-2-ylacetamide-d3 makes it a valuable tool for investigating the mechanisms of action of its parent compound and other related bioactive molecules. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This property can be exploited to study metabolic pathways and enzyme kinetics. If the metabolic transformation of the acetamide (B32628) group is a key step in the biological activity of the compound, the deuterated analog would exhibit a slower rate of metabolism.
This allows researchers to:
Elucidate Metabolic Fates: By comparing the metabolic products of the deuterated and non-deuterated compounds, researchers can pinpoint the sites of metabolic oxidation.
Identify Active Metabolites: If a metabolite is responsible for the biological effect, the reduced formation of this metabolite from the deuterated compound would lead to a decrease in activity, thereby identifying the active species.
Probe Target Engagement: The altered pharmacokinetics of the deuterated compound can help in understanding how the compound interacts with its biological target over time.
Exploration of Derivatives with Modified Side Chains or Ring Systems for Enhanced Specificity
The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold that allows for extensive chemical modification. nih.govnih.govresearchgate.net Future research will undoubtedly focus on synthesizing derivatives of N-1,3,4-Thiadiazol-2-ylacetamide to enhance target specificity and potency. The mesoionic character of the thiadiazole ring allows its derivatives to cross cellular membranes and interact with biological targets. nih.govnih.gov
Key areas for exploration include:
Side Chain Modification: Altering the acetamide side chain by introducing different functional groups can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for its pharmacokinetic profile.
Ring System Alterations: Modifications to the thiadiazole ring itself, or its fusion with other heterocyclic systems, can lead to novel compounds with unique electronic and steric properties, potentially resulting in interactions with new biological targets. nih.gov For instance, the combination of thiadiazole and indole (B1671886) moieties has yielded derivatives with potent anticancer properties. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic synthesis and biological evaluation of a library of derivatives will allow for the development of comprehensive SAR models. rsc.orgresearchgate.net These models are crucial for rationally designing compounds with improved activity and reduced off-target effects.
Integration into Fragment-Based Drug Discovery Research Methodologies
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. youtube.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. youtube.com The 1,3,4-thiadiazole scaffold is an attractive candidate for inclusion in fragment libraries due to its presence in numerous bioactive compounds and its synthetic tractability. acs.orgnih.gov
This compound and its derivatives can be integrated into FBDD workflows in several ways:
Fragment Library Component: The core thiadiazole-acetamide scaffold can serve as a starting point for fragment elaboration.
Hit-to-Lead Optimization: Once a thiadiazole-containing fragment is identified as a hit, the principles of medicinal chemistry can be applied to "grow" the fragment into a more potent, lead-like molecule. youtube.com This process can involve linking fragments or modifying existing fragments to improve their binding affinity and selectivity. youtube.com
Addressing Liabilities: Studies have been conducted to evaluate the potential liabilities of thiazole (B1198619) and thiadiazole fragments, such as non-specific inhibition, to guide more effective hit validation and optimization. acs.orgnih.gov
Development of Novel Synthetic Routes Utilizing Green Chemistry Principles for Thiadiazole Derivatives
The synthesis of thiadiazole derivatives has traditionally involved methods that may not align with the principles of green chemistry. numberanalytics.com There is a growing emphasis on developing more environmentally friendly synthetic protocols. nih.govjocpr.commdpi.com
Future research in this area will focus on:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. jocpr.comnanobioletters.comresearchgate.net
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and improve yields. jocpr.com
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids is a key aspect of green chemistry. numberanalytics.com
Catalysis: The development and use of efficient and recyclable catalysts, such as biocatalysts or heterogeneous catalysts, can minimize waste and improve reaction efficiency. jocpr.com
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to synthesizing complex molecules by combining three or more reactants in a single step, which is inherently more atom-economical. mdpi.comnih.gov
| Green Chemistry Technique | Advantages | Reference |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption | jocpr.comnanobioletters.com |
| Ultrasound-Assisted Synthesis | Alternative energy source, improved yields | jocpr.com |
| Green Solvents (e.g., water) | Reduced toxicity and environmental impact | numberanalytics.com |
| Catalysis (e.g., biocatalysts) | Minimized waste, improved efficiency | jocpr.com |
| Multicomponent Reactions | Atom economy, streamlined synthesis | mdpi.comnih.gov |
Unexplored Biological Targets and Pathways for Thiadiazole Scaffolds
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govrsc.orgresearchgate.netjocpr.comresearchgate.netmdpi.com However, the full therapeutic potential of this heterocyclic system is likely yet to be realized.
Future research should aim to identify and validate novel biological targets for thiadiazole derivatives. This can be achieved through:
High-Throughput Screening: Screening large libraries of thiadiazole compounds against a diverse panel of biological targets can uncover new activities.
Phenotypic Screening: Assessing the effects of thiadiazole derivatives in cell-based or whole-organism models can identify compounds with interesting biological profiles, even if the specific target is initially unknown.
Target Deconvolution: Once a compound with a desired phenotype is identified, various techniques can be employed to determine its molecular target.
Exploring New Therapeutic Areas: The diverse biological activities of thiadiazoles suggest their potential application in a wide range of diseases beyond those already investigated. For example, recent studies have explored their potential as anti-glioblastoma agents targeting the AKT pathway. nih.gov
| Biological Activity of 1,3,4-Thiadiazole Derivatives | Reference |
| Antimicrobial | rsc.orgnih.govnih.gov |
| Anti-inflammatory | nih.govresearchgate.net |
| Anticancer | nih.govnih.govresearchgate.net |
| Antiviral | mdpi.com |
| Anti-glioblastoma | nih.gov |
| Carbonic Anhydrase Inhibition | rsc.org |
By systematically exploring these research avenues, the scientific community can continue to unlock the full potential of this compound and the broader class of thiadiazole derivatives in chemical biology and drug discovery.
Q & A
Basic Research Questions
Q. How is N-1,3,4-Thiadiazol-2-ylacetamide-d3 synthesized, and what are the critical parameters affecting yield and purity?
- Methodological Answer : Synthesis typically involves acylation reactions targeting the thiadiazole ring, with deuterated acetic acid derivatives used to introduce the -d3 label. Key parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
- Purification : Recrystallization or column chromatography to isolate the deuterated product from non-deuterated impurities .
Q. What analytical techniques are essential for characterizing this compound, and how do deuterium atoms influence spectral data?
- Key Techniques :
- NMR : Deuterium incorporation reduces proton signals at the acetamide methyl group, simplifying splitting patterns in H-NMR.
- Mass Spectrometry : HRMS detects the +3 Da mass shift (vs. non-deuterated analogs) and isotopic purity.
- HPLC-MS : Validates chromatographic separation from Acetazolamide and other impurities .
Q. How is this compound used in method validation for Acetazolamide impurity profiling?
- Role : Serves as a certified reference material (CRM) to validate limits of detection (LOD) and quantification (LOQ) for Acetazolamide impurities.
- Methodology :
- Spiking experiments in drug matrices to assess recovery rates.
- Cross-validation using orthogonal techniques (e.g., UV-Vis vs. MS detection) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to address variable interactions?
- Experimental Design :
- Factors : Temperature, solvent ratio, and reaction time.
- Response Surface Methodology (RSM) : Identifies nonlinear interactions between variables.
- Example : A 2 factorial design revealed that excess deuterated acetic acid at 70°C maximizes yield while minimizing non-deuterated byproducts .
Q. What strategies resolve discrepancies in analytical data when using deuterated vs. non-deuterated analogs?
- Data Contradiction Analysis :
- Isotopic Pattern Comparison : Use HRMS to distinguish isotopic clusters (e.g., M+3 for -d3 vs. M+0 for non-deuterated).
- Cross-Validation : Pair NMR with infrared spectroscopy (IR) to confirm functional group integrity.
- Case Study : Discrepancies in HPLC retention times were resolved by adjusting mobile-phase pH to account for deuterium-induced polarity changes .
Q. How can AI-driven simulations enhance the development of analytical methods for this compound?
- AI Integration :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
